molecular formula C14H15N3O B13616876 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine

Cat. No.: B13616876
M. Wt: 241.29 g/mol
InChI Key: HUCLTYASQUVMAY-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine typically involves the formation of the azetidine ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. Subsequent reactions introduce the pyrimidine ring and the benzyloxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine is unique due to the presence of both the azetidine ring and the benzyloxy group, which can confer distinct chemical and biological properties. This combination of functional groups may enhance its potential as a drug candidate or a chemical intermediate .

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-phenylmethoxypyrimidine

InChI

InChI=1S/C14H15N3O/c1-2-4-11(5-3-1)10-18-13-8-16-14(17-9-13)12-6-15-7-12/h1-5,8-9,12,15H,6-7,10H2

InChI Key

HUCLTYASQUVMAY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=C(C=N2)OCC3=CC=CC=C3

Origin of Product

United States

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